![molecular formula C30H50O2 B593628 Aglaiol CAS No. 1838-52-4](/img/structure/B593628.png)
Aglaiol
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Overview
Description
Aglaiol is a natural product found in Aglaia rubiginosa, Camellia oleifera, and other organisms with data available.
Scientific Research Applications
Phytochemistry and Biological Activities of Aglaia Species
Aglaia, the largest genus in the Meliaceae family, is native to tropical regions like Southeast Asia and northern Australia, and is used traditionally for various medical treatments. Aglaiol, a dammarane-type triterpenoid, was first isolated from Aglaia species in 1965. Since then, approximately 291 metabolites from various groups such as sesquiterpenoids, diterpenoids, and flavaglines have been discovered. These compounds exhibit a broad spectrum of biological activities including cytotoxicity, insecticidal effects, anti-inflammatory, antifungal, molluscicidal, antituberculosis, and antiviral effects. Flavagline derivatives, in particular, have shown remarkable cytotoxicity and are considered as lead compounds for further development. This highlights the potential of Aglaia species in producing biologically active compounds (Harneti & Supratman, 2020).
Isolation and Structural Analysis of Aglaiol
Aglaiol was isolated from the leaves of Aglaia odorata along with other compounds. The structure of Aglaiol was determined through various chemical reactions and spectroscopic methods. This research paved the way for the identification of other similar compounds, expanding our understanding of the chemical diversity within Aglaia species (Shiengthong et al., 1974).
Immunomodulatory Effects of Rocaglamide Derivatives from Aglaia
Rocaglamide derivatives, obtained from Aglaia plants, have been studied for their immunosuppressive properties. These compounds can significantly suppress the production of various cytokines at nanomolar concentrations. They inhibit cytokine gene expression at the transcriptional level and selectively block NF-AT activity without impairing other pathways. This suggests that rocaglamide derivatives could serve as a new source of NF-AT-specific inhibitors for treating certain inflammatory diseases (Proksch et al., 2005).
properties
CAS RN |
1838-52-4 |
---|---|
Molecular Formula |
C30H50O2 |
Molecular Weight |
442.728 |
IUPAC Name |
(3S,5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O2/c1-19(9-12-25-27(4,5)32-25)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25+,28+,29-,30-/m1/s1 |
InChI Key |
ILQUAQTXYDCHSY-VAGSCCGESA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C(=C)CCC5C(O5)(C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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